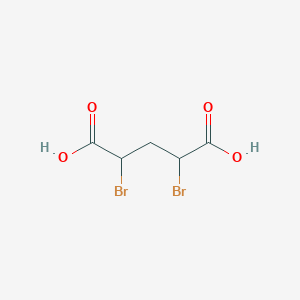

2,4-Dibromopentanedioic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 2,4-Dibromopentanedioic acid consists of a five-carbon chain (pentane) with carboxylic acid groups (-COOH) at both ends and bromine atoms attached to the second and fourth carbons . The exact mass of the molecule is 289.86123 g/mol, and its monoisotopic mass is 287.86328 g/mol .Physical And Chemical Properties Analysis

2,4-Dibromopentanedioic acid has a molecular weight of 289.91 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a complexity of 152 and a topological polar surface area of 74.6 Ų .Applications De Recherche Scientifique

-

Chitosan and Its Derivatives in Biomedical Applications

- Application : Chitosan, a biopolymer derived from chitin, has significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .

- Methods : Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections . Its role in cancer therapy involves the development of chitosan-based nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimising side effects .

- Results : Chitosan also plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses . Additionally, chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .

-

Influence of 2iP and 2,4-D Concentrations on Accumulation of Biomass, Phenolics, Flavonoids and Radical Scavenging Activity in Date Palm Cell Suspension Culture

- Application : The study assesses the influence of adding combinations of 2-isopentenyladenine (2-iP) and 2,4-dichlorophenoxyacetic acid (2,4-D) concentrations to the cell suspension culture of date palm with respect to the accumulation of biomass, total phenolic and flavonoid contents, antioxidant activity .

- Methods : Date palm cell suspension cultures initiated in Murashige and Skoog (MS) medium were treated with 2.5 and 5 mg/L 2-isopentenyladenine (2-iP) in combinations with 1, 2.5, 5 and 10 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D) .

- Results : The optimum biomass accumulation, based on the packed cell volume and dry weight, was found in the cell suspension culture augmented with 1 mg/L 2,4-D + 5 mg/L 2iP followed by 5 mg/L 2,4-D + 2.5 mg/L 2-iP . Cell suspension cultures containing 5 mg/L 2,4-D and 2.5 mg/L 2iP yielded the maximum accumulation of phenolics, flavonoids and radical scavenging activity (90.65%), and also a significantly higher content of caffeic acid (37.1 µg/g DW) .

Properties and Characteristics of Amine and Ester Formulations of 2,4-D

- Application : 2,4-D is a post-emergence systemic herbicide used widely for selective control of broadleaf weeds in a variety of sectors and is found in many commonly used products .

- Methods : 2,4-D is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs . Ester formulations are absorbed more quickly by plants and therefore are less likely to be washed away by rain . Amine formulations of 2,4-D are essentially non-volatile, and pose less potential for vapor movement following application .

- Results : The dimethylamine salt (DMA) and ethylhexyl ester (EHE) forms account for approximately 90-95% of the total global use .

Properties and Characteristics of Amine and Ester Formulations of 2,4-D

- Application : 2,4-D is a post-emergence systemic herbicide used widely for selective control of broadleaf weeds in a variety of sectors and is found in many commonly used products .

- Methods : 2,4-D is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs . Ester formulations are absorbed more quickly by plants and therefore are less likely to be washed away by rain . Amine formulations of 2,4-D are essentially non-volatile, and pose less potential for vapor movement following application .

- Results : The dimethylamine salt (DMA) and ethylhexyl ester (EHE) forms account for approximately 90-95% of the total global use .

Propriétés

IUPAC Name |

2,4-dibromopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEQHNQKIXMLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288093 | |

| Record name | 2,4-dibromopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromopentanedioic acid | |

CAS RN |

3479-80-9 | |

| Record name | 2,4-Dibromopentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3479-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromopentanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dibromopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanedioic acid, 2,4-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)

![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)